3-甲基-15-苯基十五烷酸

描述

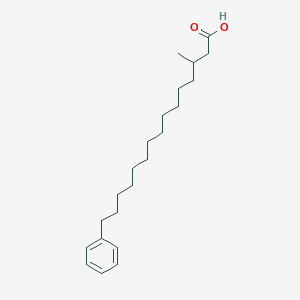

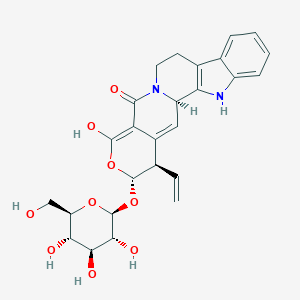

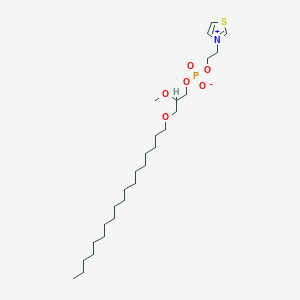

3-Methyl-15-phenylpentadecanoic acid is a synthetic fatty acid analog that has been studied for its potential in medical imaging, specifically in assessing myocardial fatty acid metabolism using positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging technologies. Its structure is designed to mimic natural fatty acids with modifications to introduce radioisotopes for imaging purposes.

Synthesis Analysis

The synthesis of 3-Methyl-15-phenylpentadecanoic acid and its derivatives involves multiple steps, including the use of tosylate esters and specific precursors for radioisotope labeling. For example, [¹⁸F]7, a derivative, was synthesized for PET imaging, demonstrating a synthesis process that starts with methyl 15-(4-(2-(tosyloxy)ethoxy)phenyl)pentadecanoate and involves a two-step reaction to incorporate the radioisotope [¹⁸F] for high radiolabeling yield and specific activity (Tu et al., 2010). Another example includes the labeling with carbon-14, starting from Na14CN for radiopharmaceutical applications (Humbert et al., 1988).

Molecular Structure Analysis

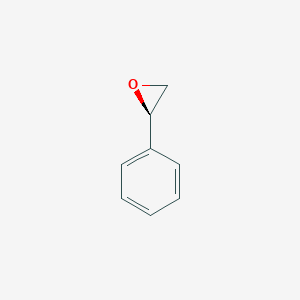

The molecular structure of 3-Methyl-15-phenylpentadecanoic acid is designed to closely resemble natural fatty acids to facilitate its uptake and metabolism within the myocardium. Its structural modifications, such as the introduction of a phenyl group and the specific placement of a methyl group, are critical for its function as an imaging agent, affecting its biodistribution and interaction with myocardial cells.

Chemical Reactions and Properties

This compound is involved in various chemical reactions, particularly in the introduction of radioisotopes like [¹²³I] for imaging purposes. The processes often involve regiospecific synthesis techniques, such as the use of tin in an acetic acid medium for iodination, yielding high radiochemical purity and specific activity (Verbruggen, 1988). The presence of specific functional groups significantly influences its metabolic processing within the body, affecting its utility as a tracer for imaging myocardial fatty acid metabolism.

科学研究应用

合成和放射性标记: Humbert 等人 (1988) 的一项研究展示了使用碳-14 成功合成了 3-甲基-15-苯基-[羧基-14C]-十五烷酸,突出了其在生产具有高比活度的放射性化合物中的潜力 (Humbert 等,1988)。

心肌成像: 研究表明,放射性碘化的甲基支链脂肪酸(包括 3-甲基-15-苯基十五烷酸的衍生物)表现出显著的心脏摄取和延长保留,表明它们在心肌成像中的效用。这是由于甲基的存在抑制了脂肪酸代谢,正如 Goodman 等人 (1984) 所指出的 (Goodman 等,1984)。

心肌脂肪酸代谢的 PET 示踪剂: Tu 等人 (2010) 的一项研究评估了 15-(4-(2-[¹⁸F]氟乙氧基)苯基)十五烷酸作为 PET 示踪剂,发现其在心脏中摄取量高,成像潜力极佳,特别是用于评估异常心肌脂肪酸代谢 (Tu 等,2010)。

在心脏病学中的临床应用: 多项研究重点关注使用碘-123 标记的脂肪酸,如 3-甲基-15-苯基十五烷酸衍生物,进行心肌单光子发射计算机断层扫描。正如 Knapp 和 Kropp (1995) 所讨论的,这种成像方式有望评估代谢并在心脏病学中管理患者治疗 (Knapp & Kropp,1995)。

在心脏病中的评估: 研究表明,BMIPP(3-甲基-15-苯基十五烷酸的衍生物)在识别急性胸痛患者的既往缺血区域以及预测充血性心力衰竭患者的心脏事件方面有效 (Kawai 等,2001;Nakae 等,2006) (Kawai 等,2001);(Nakae 等,2006)。

安全和危害

属性

IUPAC Name |

3-methyl-15-phenylpentadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O2/c1-20(19-22(23)24)15-11-8-6-4-2-3-5-7-9-12-16-21-17-13-10-14-18-21/h10,13-14,17-18,20H,2-9,11-12,15-16,19H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETJXADZUDOMNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCCCCCCCC1=CC=CC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90922146 | |

| Record name | 3-Methyl-15-phenylpentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-15-phenylpentadecanoic acid | |

CAS RN |

116754-80-4 | |

| Record name | 15-Phenyl-beta-methylpentadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116754804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-15-phenylpentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

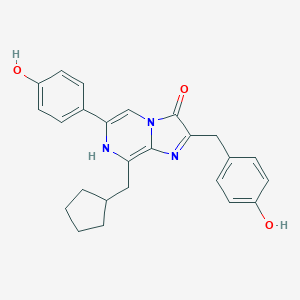

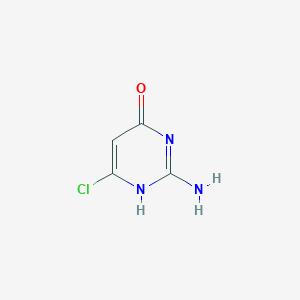

![2-[4-[3-[2-(4-Azido-3-(125I)iodanylphenyl)ethyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid](/img/structure/B49443.png)